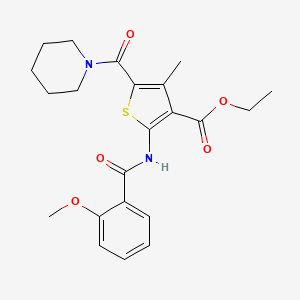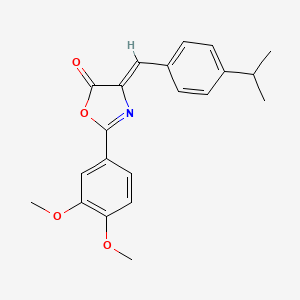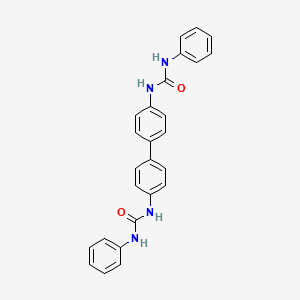
4-METHYL-N-(2-METHYLPHENYL)-3-(MORPHOLINOSULFONYL)BENZAMIDE
Descripción general
Descripción
4-METHYL-N-(2-METHYLPHENYL)-3-(MORPHOLINOSULFONYL)BENZAMIDE is a complex organic compound with a unique structure that includes a benzamide core substituted with methyl, morpholino, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(2-METHYLPHENYL)-3-(MORPHOLINOSULFONYL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine group.
Acylation: Formation of the benzamide core by reacting the amine with an acyl chloride.
Sulfonylation: Introduction of the sulfonyl group using a sulfonyl chloride.
Morpholino Substitution: Introduction of the morpholino group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-METHYL-N-(2-METHYLPHENYL)-3-(MORPHOLINOSULFONYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxylic acid.
Reduction: Reduction of the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution of the morpholino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
4-METHYL-N-(2-METHYLPHENYL)-3-(MORPHOLINOSULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-METHYL-N-(2-METHYLPHENYL)-3-(MORPHOLINOSULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-4-methyl-N-[(2-methylphenyl)methyl]benzamide: Similar structure but with an iodine substitution.
Imidazo[1,2-a]pyridines: Valuable heterocyclic scaffolds with different functional groups.
Uniqueness
4-METHYL-N-(2-METHYLPHENYL)-3-(MORPHOLINOSULFONYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its morpholino and sulfonyl groups are particularly important for its interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
IUPAC Name |
4-methyl-N-(2-methylphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-5-3-4-6-17(14)20-19(22)16-8-7-15(2)18(13-16)26(23,24)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTQXTJAPOOEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate](/img/structure/B3556523.png)

![2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3556529.png)

![1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(2-FLUOROBENZOYL)PIPERAZINE](/img/structure/B3556549.png)
![3-(3-iodophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3556561.png)
![2-[4-[2-(4-methylanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3556569.png)

![N~1~-[3-(BENZOYLAMINO)-5-(4-HYDROXYPHENOXY)PHENYL]BENZAMIDE](/img/structure/B3556577.png)
![N-(2,5-dichlorophenyl)-4-methoxy-3-[(3-methylbenzoyl)amino]benzamide](/img/structure/B3556586.png)
![1,3-Bis[[cyclohexyl(methyl)amino]methyl]benzimidazole-2-thione](/img/structure/B3556595.png)
![N-cyclohexyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3556618.png)
